molecular formula C19H22ClNO3S B2745160 2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396746-03-4

2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2745160
CAS No.: 1396746-03-4
M. Wt: 379.9
InChI Key: NKYWRCJNJCTCIK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Introduction of the Piperidine Ring: The next step is the introduction of the piperidine ring through a nucleophilic substitution reaction. This involves reacting the chlorophenoxyalkane with piperidine under basic conditions.

    Attachment of the Furan Ring: The final step involves the introduction of the furan ring. This is typically achieved by reacting the piperidine intermediate with a furan-2-ylmethylthiol derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted chlorophenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The piperidine moiety can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: Similar in structure but lacks the piperidine and furan rings.

    4-(4-Chlorophenoxy)piperidine: Contains the piperidine ring but lacks the furan moiety.

    2-(4-Chlorophenoxy)-1-(piperidin-1-yl)ethanone: Similar but without the furan-2-ylmethylthio group.

Uniqueness

The uniqueness of 2-(4-Chlorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c20-16-3-5-17(6-4-16)24-12-19(22)21-9-7-15(8-10-21)13-25-14-18-2-1-11-23-18/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYWRCJNJCTCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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